2-Cyano-4-(2-fluoro-4-methoxyphenyl)phenol
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Overview
Description
2-Cyano-4-(2-fluoro-4-methoxyphenyl)phenol is an organic compound that features a cyano group, a fluoro group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(2-fluoro-4-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the desired carbon-carbon bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2-fluoro-4-methoxyphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
2-Cyano-4-(2-fluoro-4-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2-fluoro-4-methoxyphenyl)phenol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The cyano group can interact with active sites of enzymes, while the fluoro and methoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-(2-chloro-4-methoxyphenyl)phenol
- 2-Cyano-4-(2-fluoro-4-hydroxyphenyl)phenol
- 2-Cyano-4-(2-fluoro-4-ethoxyphenyl)phenol
Uniqueness
2-Cyano-4-(2-fluoro-4-methoxyphenyl)phenol is unique due to the presence of both a fluoro and a methoxy group on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and binding properties, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
5-(2-fluoro-4-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-11-3-4-12(13(15)7-11)9-2-5-14(17)10(6-9)8-16/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXPBQUPKSIUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684782 |
Source
|
Record name | 2'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-00-0 |
Source
|
Record name | 2'-Fluoro-4-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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